

Improving the bioavailability of oral R-107 ketamine

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Technical Support Center: Oral R-107 Ketamine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for experiments involving the oral extended-release ketamine formulation, R-107.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the oral administration of R-107 and its unique properties.

Troubleshooting & Optimization

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Question	Answer	
What is R-107 and what is its primary application?	R-107 is a proprietary, extended-release oral tablet of racemic ketamine. It is being developed as a monotherapy for Treatment-Resistant Depression (TRD) with the significant advantage of being suitable for safe, at-home self-administration.	
What is the rationale behind an extended-release oral formulation of ketamine?	The primary goal of an extended-release formulation is to mitigate the dissociative and psychotomimetic side effects associated with rapid absorption of ketamine, as seen with intravenous or intranasal administration. By releasing the drug slowly, R-107 aims to maintain low systemic concentrations of ketamine, which is believed to reduce these adverse effects and lower the potential for abuse.	
How does the bioavailability of oral R-107 compare to other routes of administration?	Oral ketamine generally has a low bioavailability, in the range of 16-24%, due to extensive first-pass metabolism in the liver. While specific bioavailability data for R-107 is part of its proprietary development, the extended-release formulation is designed to control the absorption rate and leverage the pharmacological activity of its metabolites, such as norketamine.	
What is the proposed mechanism of action for the antidepressant effects of oral extended-release ketamine?	The antidepressant effects of oral ketamine are thought to be significantly mediated by its metabolites, particularly norketamine. The extended-release formulation leads to a higher ratio of norketamine to ketamine in the bloodstream compared to intravenous administration. This suggests that R-107 may act as a prodrug, with its therapeutic effects being driven by its metabolic products.	



What were the key findings from the Phase 2 clinical trial (BEDROC study) of R-107?	The BEDROC study was a randomized, placebo-controlled, double-blind, dose-finding study. It met its primary endpoint, demonstrating that R-107 had a rapid onset, a durable effect, and resulted in a statistically significant improvement in TRD symptoms over 12 weeks compared with a placebo. The 180 mg dose was identified as the most effective.
What are the common adverse events associated with R-107?	In the BEDROC study, R-107 was well-tolerated. The most common adverse events were headache, dizziness, and anxiety. Importantly, dissociative and sedative side effects, which are common with other forms of ketamine, were minimal.

Troubleshooting Guides

Direct answers to specific issues that may arise during the experimental process.



Issue	Potential Cause(s)	Suggested Solution(s)
Low in vitro dissolution rate	Inappropriate dissolution medium: The pH or composition of the medium may not be optimal for the formulation. Degradation of the drug: Ketamine may be unstable in the chosen dissolution medium. Issues with the extended-release matrix: The polymer matrix may not be hydrating or eroding as expected.	Optimize dissolution medium: Test a range of pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract. Consider the addition of surfactants if ketamine solubility is a limiting factor. Assess drug stability: Analyze the dissolution medium over time for the presence of ketamine degradation products. Evaluate the formulation: Re- evaluate the type and concentration of the extended- release polymer (e.g., polyethylene oxide). Ensure that other excipients are not interfering with matrix hydration.
High variability in bioavailability between subjects	Food effects: Co- administration with food can alter gastric emptying time and an extended-release formulation's performance. Individual differences in metabolism: Variations in cytochrome P450 enzyme activity (e.g., CYP3A4, CYP2B6) can affect first-pass metabolism. Inconsistent tablet performance: Manufacturing variability could lead to differences in drug release from tablet to tablet.	Standardize administration protocols: In pre-clinical or clinical studies, administer the formulation under fasted conditions to minimize variability. Genotype subjects for relevant enzymes: This can help to explain inter-individual variability in pharmacokinetic data. Ensure robust manufacturing processes: Implement rigorous quality control measures to ensure tablet consistency.



Difficulty in quantifying ketamine and its metabolites in plasma

Low plasma concentrations:
Due to the extended-release
nature and first-pass
metabolism, plasma levels of
the parent drug may be low.
Interference from plasma
matrix: Endogenous
components in plasma can
interfere with the analytical
method. Analyte instability:
Ketamine or its metabolites
may degrade in plasma
samples post-collection.

Use a highly sensitive analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for its high sensitivity and selectivity. Optimize sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances from the plasma matrix. Ensure proper sample handling: Collect blood in tubes containing an appropriate anticoagulant and store samples at -80°C until analysis.

Unexpectedly rapid drug release (dose dumping)

Formulation failure: The extended-release mechanism may be compromised, leading to the rapid release of the entire dose. Interaction with alcohol: Some polymer matrices can be susceptible to alcohol-induced dose dumping.

Thoroughly characterize the formulation: Conduct in vitro dissolution studies in media containing alcohol to assess the risk of dose dumping. Reevaluate the extended-release polymer: Select polymers that are resistant to the effects of alcohol.

Experimental Protocols

Detailed methodologies for key experiments related to the development and evaluation of oral extended-release ketamine formulations.

In Vitro Dissolution Testing

Objective: To assess the in vitro release profile of R-107 or a similar extended-release ketamine formulation.



Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 RPM

Procedure:

- Place one tablet in each dissolution vessel.
- Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples through a 0.45 μm filter.
- Analyze the samples for ketamine concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

**Quantification of Ketamine and Norketamine in Plasma by

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